ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate
CAS No.:
Cat. No.: VC14998004
Molecular Formula: C20H20BrN3O4
Molecular Weight: 446.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20BrN3O4 |
|---|---|
| Molecular Weight | 446.3 g/mol |
| IUPAC Name | ethyl 4-[(5-bromopyridine-3-carbonyl)amino]-5-methoxy-1,2-dimethylindole-3-carboxylate |
| Standard InChI | InChI=1S/C20H20BrN3O4/c1-5-28-20(26)16-11(2)24(3)14-6-7-15(27-4)18(17(14)16)23-19(25)12-8-13(21)10-22-9-12/h6-10H,5H2,1-4H3,(H,23,25) |
| Standard InChI Key | OWGGGCJPVZVAEL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)NC(=O)C3=CC(=CN=C3)Br)C)C |
Introduction
Chemical Structure and Molecular Features
Core Framework and Substituents
The compound features a 1H-indole core substituted at positions 1, 2, 3, 4, and 5. Key structural elements include:
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1- and 2-positions: Methyl groups, conferring steric bulk and influencing ring planarity.
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3-position: Ethyl carboxylate ester (–COOCH₂CH₃), enhancing solubility in organic solvents.
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4-position: A carbonylamino (–NH–CO–) linker connecting the indole to a 5-bromo-3-pyridyl group.
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5-position: Methoxy (–OCH₃), modulating electronic properties.
The pyridine ring introduces a nitrogen heteroatom and bromine atom at position 5, potentially enabling halogen bonding or cross-coupling reactivity. Computational models predict a planar indole-pyridine system with intramolecular hydrogen bonding between the carbonyl oxygen and indole NH .
Spectroscopic Characterization
While experimental spectral data for this specific compound is unavailable, analogous indole derivatives provide insights:
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IR Spectroscopy: Expected peaks include ν(C=O) ~1745 cm⁻¹ (ester), ~1680 cm⁻¹ (amide), and ν(N–H) ~3200–3300 cm⁻¹ .
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¹H NMR: Anticipated signals: δ 1.3–1.4 ppm (ethyl CH₃), δ 3.8–4.4 ppm (ester OCH₂CH₃ and NCH₃), δ 6.8–8.5 ppm (aromatic protons) .
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HRMS: Theoretical m/z for C₂₁H₂₁BrN₃O₄⁺: 482.0641 (M+H⁺).
Synthetic Methodologies
Indole Core Construction
The 1,2-dimethylindole scaffold can be synthesized via:
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Fischer Indole Synthesis: Cyclization of phenylhydrazine with a ketone (e.g., 3-keto ester) under acidic conditions.
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Dehydrocyclization: Catalytic conversion of substituted anilines, as demonstrated in 7-ethyl indole synthesis using Cu-chromite/BaO catalysts at 660°C .
Esterification
The 3-carboxylate group is introduced via esterification of indole-3-carboxylic acid using ethanol and thionyl chloride (SOCl₂) or H₂SO₄ . For example, methyl 5-bromo-1H-indole-3-carboxylate was synthesized in 62% yield via H₂SO₄-catalyzed reflux .
Pyridylamide Installation
The 4-aminocarbonylpyridyl moiety is likely appended through:
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Amide Coupling: Reacting 4-aminoindole with 5-bromo-nicotinoyl chloride using DCC/DMAP or HATU.
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Ullmann Coupling: Copper-mediated coupling between indolic amine and bromopyridine.
Physicochemical Properties
Calculated Parameters
Using tools referenced in methyl 5-bromoindole-3-carboxylate studies :
| Property | Value |
|---|---|
| Molecular Weight | 481.32 g/mol |
| LogP (XLOGP3) | 3.2 ± 0.3 |
| TPSA | 89.5 Ų |
| Water Solubility (ESOL) | 0.021 mg/mL (poor) |
| GI Absorption | High |
| CYP1A2 Inhibition | Likely (indole scaffold) |
Stability and Reactivity
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